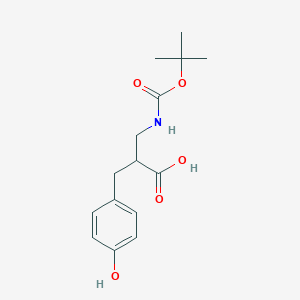
3-Ethyl-5-fluoroaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-5-fluoroaniline hydrochloride is a chemical compound with the molecular formula C8H11ClFN. It is widely used in various fields of research and industry due to its unique properties. This compound is known for its applications in organic synthesis, pharmaceuticals, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-fluoroaniline hydrochloride typically involves the nitration of ethylbenzene followed by reduction and halogenation. The process begins with the nitration of ethylbenzene to form 3-ethyl-5-nitrobenzene. This intermediate is then reduced to 3-ethyl-5-aminobenzene using a reducing agent such as iron and hydrochloric acid. Finally, the fluorination of 3-ethyl-5-aminobenzene is carried out using a fluorinating agent like hydrogen fluoride to obtain 3-Ethyl-5-fluoroaniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions: 3-Ethyl-5-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 3-ethyl-5-fluoroaniline.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Produces quinones.
Reduction: Yields 3-ethyl-5-fluoroaniline.
Substitution: Results in various substituted aniline derivatives.
科学研究应用
3-Ethyl-5-fluoroaniline hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and polymers
作用机制
The mechanism of action of 3-Ethyl-5-fluoroaniline hydrochloride involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, affecting their activity and function. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity. The pathways involved include nucleophilic substitution and hydrogen bonding interactions.
相似化合物的比较
4-Fluoroaniline: Similar in structure but differs in the position of the fluorine atom.
3-Ethylaniline: Lacks the fluorine atom, resulting in different chemical properties.
5-Fluoro-2-methylaniline: Another fluorinated aniline derivative with different substitution patterns
Uniqueness: 3-Ethyl-5-fluoroaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and fluorine groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
属性
分子式 |
C8H11ClFN |
|---|---|
分子量 |
175.63 g/mol |
IUPAC 名称 |
3-ethyl-5-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C8H10FN.ClH/c1-2-6-3-7(9)5-8(10)4-6;/h3-5H,2,10H2,1H3;1H |
InChI 键 |
JANWACDNQREIEY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=C1)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B13514108.png)
![(1R,3s,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B13514114.png)
![{3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B13514117.png)
![1-Azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13514125.png)

![5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13514140.png)
![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)

![Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13514165.png)


![2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid](/img/structure/B13514181.png)

